N-(2-chlorobenzyl)-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide
Overview
Description
N-(2-chlorobenzyl)-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide is a useful research compound. Its molecular formula is C24H28ClN3O4S and its molecular weight is 490.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 489.1489053 g/mol and the complexity rating of the compound is 674. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Activity
Quinazolinone derivatives have demonstrated significant potential in anticancer research. For instance, substituted 2-[(2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments exhibit considerable cytotoxicity and anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines. This suggests that similar compounds, including N-(2-chlorobenzyl)-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide, may hold potential for cancer treatment research (Kovalenko et al., 2012).
Antimicrobial Activity
Quinazolinone derivatives are also explored for their antimicrobial properties. Research into novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides has shown promising results against various bacterial strains, indicating a potential application for this compound in developing new antimicrobial agents (Berest et al., 2011).
Analgesic Activity
Another interesting application area is analgesic activity. Certain quinazolinone derivatives have been studied for their potential to serve as analgesic agents. Although the specific analgesic activity of this compound is not mentioned, the general framework of quinazolinone compounds has been associated with analgesic properties, suggesting possible research directions for pain management (Osarodion, 2023).
Anti-Ulcerogenic and Anti-Ulcerative Colitis Activity
Quinazolinone and acetamide derivatives have been evaluated for their anti-ulcerogenic and anti-ulcerative colitis activities. Studies on novel quinazolinone derivatives have shown significant curative effects against ulcer models, surpassing those of standard drugs in some cases. This suggests potential applications of similar compounds, such as this compound, in the treatment of ulcers and ulcerative colitis, without reported side effects on liver and kidney functions upon prolonged administration (Alasmary et al., 2017).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(3,3-diethoxypropyl)-4-oxoquinazolin-2-yl]sulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O4S/c1-3-31-22(32-4-2)13-14-28-23(30)18-10-6-8-12-20(18)27-24(28)33-16-21(29)26-15-17-9-5-7-11-19(17)25/h5-12,22H,3-4,13-16H2,1-2H3,(H,26,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSSYUQYMFNGIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NCC3=CC=CC=C3Cl)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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